5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a fluorophenyl group, and a piperidyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method involves the condensation of 3-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives
Scientific Research Applications
5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential candidate for anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
- 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate (TAK438)
- 4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives
Uniqueness
Compared to similar compounds, 5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring and a piperidyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C20H23FN2O4S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H23FN2O4S/c21-15-5-3-4-14(12-15)13-17-19(26)23(20(27)28-17)10-7-18(25)22-9-2-1-6-16(22)8-11-24/h3-5,12-13,16,24H,1-2,6-11H2/b17-13- |
InChI Key |
PKDPXOQBAXLAQU-LGMDPLHJSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Origin of Product |
United States |
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